molecular formula C13H10F6N2O3 B396219 ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate CAS No. 170029-40-0

ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate

Cat. No.: B396219
CAS No.: 170029-40-0
M. Wt: 356.22g/mol
InChI Key: GIILDSMAVKBKOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 2,2-bis(trifluoromethyl)aniline with ethyl oxalyl chloride, followed by cyclization and oxidation steps to form the quinazoline ring . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce this compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Scientific Research Applications

Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-2,2-bis(trifluoromethyl)-1,4-dihydroquinazoline-3(2H)-carboxylate is unique due to its specific quinazoline structure and the presence of two trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

CAS No.

170029-40-0

Molecular Formula

C13H10F6N2O3

Molecular Weight

356.22g/mol

IUPAC Name

ethyl 4-oxo-2,2-bis(trifluoromethyl)-1H-quinazoline-3-carboxylate

InChI

InChI=1S/C13H10F6N2O3/c1-2-24-10(23)21-9(22)7-5-3-4-6-8(7)20-11(21,12(14,15)16)13(17,18)19/h3-6,20H,2H2,1H3

InChI Key

GIILDSMAVKBKOU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F

Canonical SMILES

CCOC(=O)N1C(=O)C2=CC=CC=C2NC1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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